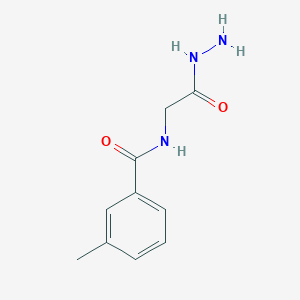

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide

Description

N-(2-Hydrazinyl-2-oxoethyl)-3-methylbenzamide is a benzamide derivative featuring a hydrazinyl (-NH-NH₂) group attached to an oxoethyl chain. The hydrazinyl moiety enhances nucleophilicity and chelation capacity, distinguishing it from other benzamide derivatives. Characterization typically involves ¹H/¹³C NMR, IR, mass spectrometry, and X-ray crystallography .

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-3-2-4-8(5-7)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRUAQENNCCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with hydrazine hydrate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 3-methylbenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.

Step 2: The ethyl ester is then reacted with hydrazine hydrate to form the hydrazide intermediate.

Step 3: The hydrazide intermediate is further reacted with ethyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

Reduction: The oxoethyl group can be reduced to form alcohols or amines.

Substitution: The methylbenzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Azides, nitroso compounds.

Reduction: Alcohols, amines.

Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxoethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Hydrazinyl vs. This flexibility may enable diverse coordination geometries with transition metals .

- In contrast, chloro or nitro substituents () introduce electron-withdrawing effects, altering reactivity .

Key Observations :

- Efficiency : The hydroxy-dimethyl derivative () achieves 62% yield using acid chlorides, while hydrazinyl analogs () report moderate yields (~50–60%) due to competing side reactions.

- Spectroscopic Signatures : Hydrazinyl compounds exhibit distinct NH-NH₂ proton splitting in NMR and strong NH stretches in IR, absent in hydroxy-dimethyl analogs .

Key Observations :

- Catalytic Utility: The hydroxy-dimethyl derivative () excels in C-H activation due to its rigid N,O-chelation, while the hydrazinyl analog’s flexibility may favor novel coordination modes yet unstudied.

- Biological Activity : Hydrazinyl-benzamide hybrids () demonstrate broader antimicrobial activity compared to hydroxy-dimethyl analogs, attributed to enhanced membrane permeability from the hydrazine group .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine moiety, an oxoethyl group, and a benzamide structure. The molecular formula is with a molecular weight of approximately 216.24 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets:

- Target Interactions : Similar compounds have been known to influence cell proliferation and survival by interacting with key enzymes or receptors involved in cellular signaling pathways.

- Hydrogen Bonding and π-π Stacking : The aromatic groups within the compound facilitate interactions through hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects. For instance, studies have demonstrated that hydrazone derivatives can inhibit the growth of various bacterial strains.

- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.

- Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory activities, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

A study conducted on a series of hydrazone derivatives, including this compound, revealed significant cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 5 to 20 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various hydrazone compounds, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 10 µg/mL for certain strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Research Applications

This compound has several applications in scientific research:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

- Biochemical Probes : Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.